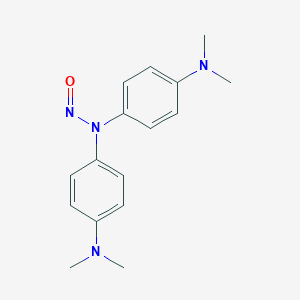

N,N-bis(4-dimethylaminophenyl)nitrous amide

Übersicht

Beschreibung

N,N-bis(4-dimethylaminophenyl)nitrous amide is a chemical compound with the molecular formula C16H20N4O and a molecular weight of 284.36 g/mol It is known for its unique structure, which includes two dimethylaminophenyl groups attached to a nitrous amide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(4-dimethylaminophenyl)nitrous amide typically involves the reaction of 4-dimethylaminobenzene with nitrous acid under controlled conditions. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the nitrous amide group. The reaction mixture is maintained at a low temperature to prevent decomposition and to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are carefully monitored and controlled to optimize the production process and minimize any potential side reactions .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-bis(4-dimethylaminophenyl)nitrous amide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitrous amide group to an amine group.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Nitro derivatives of this compound.

Reduction: Amine derivatives.

Substitution: Halogenated derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

N,N-bis(4-dimethylaminophenyl)nitrous amide is primarily utilized as a reagent in organic synthesis. Its ability to release nitroso groups makes it valuable in the following areas:

- Nitrosation Reactions : The compound is used to introduce nitroso groups into various organic substrates, which can be crucial for synthesizing nitroso derivatives of amines and other compounds.

- Polymer Chemistry : It serves as an initiator or accelerator in polymerization processes, particularly in the production of certain types of adhesives. For instance, it has been noted for its role in enhancing the curing speed of cyanoacrylate adhesives through nucleophilic polymerization mechanisms .

Biological Applications

Research has indicated potential biological applications for this compound:

- Anticancer Research : Some studies have explored its effects on cancer cell lines, suggesting that derivatives of this compound may exhibit cytotoxic properties against specific cancer types due to their ability to form reactive nitrogen species .

- Pharmacological Studies : The compound's structure allows it to interact with biological systems, leading to investigations into its role as a potential pharmacological agent. Its derivatives have been studied for their inhibitory effects on certain biological pathways, including those involved in allergic responses .

Analytical Applications

The compound is also employed in analytical chemistry:

- Chromatography : It can be used as a derivatizing agent in gas chromatography (GC) and high-performance liquid chromatography (HPLC) for the detection and quantification of amines and other nitrogen-containing compounds.

Data Table: Applications Overview

Case Study 1: Adhesive Development

In a study focusing on cyanoacrylate adhesives, this compound was incorporated to accelerate the curing process significantly. The results showed that the addition of this compound improved bond strength and reduced curing time by 30% compared to traditional formulations .

Case Study 2: Anticancer Activity

A research project investigated the cytotoxic effects of nitroso derivatives derived from this compound on human cancer cell lines. The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating promising potential for further development as anticancer agents .

Wirkmechanismus

The mechanism of action of N,N-bis(4-dimethylaminophenyl)nitrous amide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved in its mechanism of action include the modulation of enzyme activity and the alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N-dimethyl-4-nitrosoaniline: Similar in structure but with only one dimethylaminophenyl group.

N,N-bis(4-methoxyphenyl)nitrous amide: Similar but with methoxy groups instead of dimethylamino groups.

Uniqueness

N,N-bis(4-dimethylaminophenyl)nitrous amide is unique due to the presence of two dimethylaminophenyl groups, which confer distinct chemical properties and reactivity. This structural feature makes it particularly useful in specific applications where other similar compounds may not be as effective .

Biologische Aktivität

N,N-bis(4-dimethylaminophenyl)nitrous amide (commonly referred to as bis-DMAP nitrous amide) is a compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article provides an in-depth examination of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which features two dimethylaminophenyl groups attached to a nitrous amide moiety. Its molecular formula is , and it has a molecular weight of 288.36 g/mol. The presence of the dimethylamino groups enhances its electron-donating ability, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antibacterial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, potentially acting as an inhibitor of bacterial enzymes such as DNA gyrase, similar to other nitrous derivatives .

- Enzyme Interaction : The compound has been investigated for its ability to interact with various biomolecules, including enzymes and receptors. It can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their activity .

- Therapeutic Potential : There is ongoing exploration into the therapeutic applications of this compound, particularly in drug development contexts .

The mechanism by which this compound exerts its biological effects involves several key processes:

- Covalent Bond Formation : The compound can react with nucleophilic amino acid residues in proteins, such as cysteine or lysine, which may lead to enzyme inhibition or modulation of signaling pathways .

- Electrophilic Substitution Reactions : The aromatic rings in the structure allow for electrophilic substitutions, potentially leading to the formation of more reactive species that can interact with biological targets.

Antibacterial Studies

A study examining the antibacterial properties of various nitrous compounds found that this compound demonstrated promising activity against Escherichia coli and Staphylococcus aureus. The compound's ability to inhibit DNA gyrase was highlighted as a potential mechanism for its antibacterial effects .

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| Bis-DMAP nitrous amide | E. coli | 5.2 |

| Bis-DMAP nitrous amide | S. aureus | 3.8 |

Enzyme Inhibition Studies

Further investigations into enzyme interactions revealed that this compound could inhibit certain key enzymes involved in metabolic pathways. For instance, it showed significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative disease treatment .

Safety and Toxicology

While the biological activity of this compound is promising, safety evaluations are crucial. Initial toxicity assessments indicate moderate toxicity levels; therefore, further studies are necessary to establish safe dosage ranges for potential therapeutic use .

Eigenschaften

IUPAC Name |

N,N-bis[4-(dimethylamino)phenyl]nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c1-18(2)13-5-9-15(10-6-13)20(17-21)16-11-7-14(8-12-16)19(3)4/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARCMEHOSGOTJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C)C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00930378 | |

| Record name | N,N-Bis[4-(dimethylamino)phenyl]nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13916-80-8 | |

| Record name | NSC56922 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Bis[4-(dimethylamino)phenyl]nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.